molecular formula C9H15N3O2Si B12896392 2-((5-(Trimethylsilyl)furan-2-yl)methylene)hydrazinecarboxamide

2-((5-(Trimethylsilyl)furan-2-yl)methylene)hydrazinecarboxamide

Cat. No.: B12896392
M. Wt: 225.32 g/mol
InChI Key: GUWYQFSTHWSJDG-IZZDOVSWSA-N
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Description

2-((5-(Trimethylsilyl)furan-2-yl)methylene)hydrazinecarboxamide is a heterocyclic compound with the molecular formula C9H15N3O2Si and a molecular weight of 225.32 g/mol . This compound is primarily used in research and development within the fields of organic and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((5-(Trimethylsilyl)furan-2-yl)methylene)hydrazinecarboxamide typically involves the reaction of furan derivatives with hydrazinecarboxamide in the presence of trimethylsilyl chloride. The reaction conditions often require a base catalyst and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-((5-(Trimethylsilyl)furan-2-yl)methylene)hydrazinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

2-((5-(Trimethylsilyl)furan-2-yl)methylene)hydrazinecarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 2-((5-(Trimethylsilyl)furan-2-yl)methylene)hydrazinecarboxamide involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby altering their function. This interaction can lead to the inhibition of specific biochemical pathways, which is the basis for its potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: The uniqueness of 2-((5-(Trimethylsilyl)furan-2-yl)methylene)hydrazinecarboxamide lies in its combination of the trimethylsilyl group with the furan and hydrazinecarboxamide moieties. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H15N3O2Si

Molecular Weight

225.32 g/mol

IUPAC Name

[(E)-(5-trimethylsilylfuran-2-yl)methylideneamino]urea

InChI

InChI=1S/C9H15N3O2Si/c1-15(2,3)8-5-4-7(14-8)6-11-12-9(10)13/h4-6H,1-3H3,(H3,10,12,13)/b11-6+

InChI Key

GUWYQFSTHWSJDG-IZZDOVSWSA-N

Isomeric SMILES

C[Si](C)(C)C1=CC=C(O1)/C=N/NC(=O)N

Canonical SMILES

C[Si](C)(C)C1=CC=C(O1)C=NNC(=O)N

Origin of Product

United States

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